molecular formula C7H7NO2 B1197823 O-Benzoylhydroxylamine CAS No. 54495-98-6

O-Benzoylhydroxylamine

Cat. No. B1197823
CAS RN: 54495-98-6
M. Wt: 137.14 g/mol
InChI Key: XXXHSQBVHSJQKS-UHFFFAOYSA-N
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Description

O-Benzoylhydroxylamine is a DPP-IV inhibitor with anti-diabetic effects . It is used as a reagent for α-acyloxylation of aldehydes and ketones . It is also effective in preparing α-hydroxybenzylamines from α-hydroxyketones .


Synthesis Analysis

O-Benzoylhydroxylamines have been used as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions . They have been used in the synthesis of various organic molecules and pharmaceuticals . The reaction of O-Bn-hydroxylamine with different esters under optimized conditions has been reported . A method for preparing O-benzylhydroxylamine hydrochloride involves adding 35% industrial concentrated hydrochloric acid and stirring vigorously at 80°C .


Molecular Structure Analysis

The molecular formula of O-Benzoylhydroxylamine is C7H7NO2. It has an average mass of 137.136 Da and a monoisotopic mass of 137.047684 Da .


Chemical Reactions Analysis

O-Benzoylhydroxylamines have been used in transition metal-catalyzed C–N bond construction via electrophilic amination reaction . This approach has been used for the synthesis of various organic molecules and pharmaceuticals . The transformation of the C–H bond into a C–N bond has been achieved via oxidative C–H and N–H cross-coupling processes in the presence of transition metal catalysis .


Physical And Chemical Properties Analysis

O-Benzoylhydroxylamine has a molecular formula of C7H7NO2, an average mass of 137.136 Da, and a monoisotopic mass of 137.047684 Da .

Scientific Research Applications

  • Electrophilic Amination : O-Benzoylhydroxylamine is widely used in transition-metal-catalyzed electrophilic amination for constructing C-N bonds, an essential reaction in organic chemistry (Xu Dong et al., 2017).

  • Copper-Catalyzed Redox Deacylation : Studies have explored the copper-catalyzed redox deacylation of O-Benzoylhydroxylamine, highlighting its potential in forming metal chelates similar to α-amino esters (S. Wathen & A. W. Czarnik, 1992).

  • Synthesis of Saturated N-Heterocycles : O-Benzoylhydroxylamine has been used as an alkyl nitrene precursor for constructing pyrrolidine rings, demonstrating its utility in synthesizing saturated N-heterocycles (H. Noda, Yasuko Asada, & M. Shibasaki, 2020).

  • Analytical Reagent Applications : It has been used in analytical chemistry, particularly as a versatile reagent for reacting with various metal ions (A. Shendrikar, 1969).

  • Amination of Heterocyclic Compounds : O-Benzoylhydroxylamine derivatives have been employed for N-amination of heterocyclic compounds, proving to be a superior alternative to existing N-amination methods (L. Parlanti et al., 2007).

  • Amino Oxygenation of Alkenes : This compound has been used in copper-catalyzed alkene amino oxygenation reactions, demonstrating its potential in synthesizing diverse 1,2-amino oxygen-containing molecules (Brett N Hemric, A. W. Chen, & Qiu Wang, 2018).

Safety And Hazards

O-Benzoylhydroxylamine is classified as Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1. It should be stored in Storage Class Code 11 - Combustible Solids. Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves should be used when handling this compound .

Future Directions

O-Benzoylhydroxylamines are expected to be one of the most effective and practical synthetic tools in the amination toolkit. In the near future, we might expect to see many additional developments of unique approaches . This elaborate and extensive review will benefit several researchers in this field to find and address the gaps by developing .

properties

IUPAC Name

amino benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXHSQBVHSJQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202898
Record name O-Benzoylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzoylhydroxylamine

CAS RN

54495-98-6
Record name O-Benzoylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054495986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Benzoylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phenylacetylene is subject to 1) hydroxymethylation followed by 2) Lindlar reduction to yield cis-cinnamyl alcohol. ##STR6## 3) The cis-cinnamyl alcohol is subjected to the titanium-catalyzed epoxidation process to yield (2S,3R)-epoxy alcohol. ##STR7## 4) This epoxy alcohol is oxidized with RuCl3 and NaIO4, and 5) the reaction product converted to the methyl ester of the epoxide with ethereal diazomethane. 6) This methyl ester of the epoxide is transformed into the desired hydroxyazide by epoxide cleavage using azidotrimethylsilane and a catalytic amount of zinc chloride followed by acid hydrolysis. ##STR8## 7) The hydroxy azide is transformed into azido benzoate and hydrogenated in methanol to produce amino benzoate. 8) The amino benzoate is rearranged to give the product. ##STR9## Modifications in this method have also been described by Denis, J. N. et al., "An Improved Synthesis of the Taxol Side Chain and of RP56976", J. Org. Chem 55, 1957-1959 (1990).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of O-Benzoylhydroxylamine hydrochloride (85 mg, 0.49 mmol, prepared as described in the procedure of Carpino et al., 1959) in water (5 ml) was added at room temperature a 1 M solution of sodium bicarbonate until the effervescence ended. The organic material was extracted three times with CH2Cl2 (10 ml per extraction). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to give O-Benzoylhydroxylamine (49 mg, 73%). In a second flask Z-Ala-Ala-Asn-OH (19) (130 mg, 0.318 mmol) was dissolved in a mixture of dry THF (5 ml) and dry DMF (3 ml). To this stirred solution were added isobutyl chloroformate (41 μl, 0.318 mmol) and NMM (35 μl, 0.318 mmol) at −15° C. After stirring for 15 minutes O-Benzoylhydroxylamine in dry THF (2 ml) was added and the mixture was stirred 14 h, during which time it was allowed to warm to room temperature. The solvent was evaporated in vacuo and the obtained residue was washed with cold KHSO4 (5% in water, 5 ml). The precipitate was dissolved in ethyl acetate (10 ml), washed with water (3×5 ml) and dried over Na2SO4. After filtration the solvent was evaporated under reduced pressure. The crude compound was purified by preparative HPLC to give the product as an oil (77 mg, 46%).—TLC (MeOH/CHCl3, 1:9): Rf=0.31.—1H NMR (500 MHz, DMSO-d6): δ=1.19 (d, 3 H, J=6.9 Hz, CH3), 1.21 (d, 3 H, J=7.0 Hz, CH3), 2.78-2.96 (m, 2 H, CHCH2), 4.04-4.08 (m, 1 H, CH), 4.25-4.34 (m, 1 H, CH), 4.48-4.55 (m, 1 H, CH), 4.97-5.04 (m, 2 H, CH2O), 7.26-7.42 (m, 10 H, aryl-H), 7.93 (d, 2 H, J=8.2 Hz, NH).—MS (EI) m/z (%): 528 [M+H+], 550 [M+Na+], 566 [M+K+].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
328
Citations
WN Marmer, G Maerker - The Journal of Organic Chemistry, 1972 - ACS Publications
The new compounds O-pivaloyl-, O-(p-nitrobenzoyl)-, and O-(m-chlorobenzoy 1) hydroxylamine as well as the previously prepared 0-acetyl-,-benzoyl-, and O-mesitoylhydroxylamines …
Number of citations: 43 pubs.acs.org
LA Carpino, CA Giza, BA Carpino - Journal of the American …, 1959 - ACS Publications
… O-Benzoylhydroxylamine has been synthesized by taking advantage of the ease … In this paper a synthesis of O-benzoylhydroxylamine (VIII) is reported. The method employed took …
Number of citations: 228 pubs.acs.org
O Exner, B Kakáč - Collection of Czechoslovak Chemical …, 1960 - cccc.uochb.cas.cz
… On peut employer comme' methode generale d'acylation sur l'oxygene, la methode de Jencks4 qui a prepare la O-benzoylhydroxylamine a 1'aide du p-nitrophenylbenzoate. Nous …
Number of citations: 18 cccc.uochb.cas.cz
L Parlanti, RP Discordia, J Hynes, MM Miller… - Organic …, 2007 - ACS Publications
… reactivity and therefore the selectivity of O-benzoylhydroxylamine derivatives in amino-transfer … To evaluate this hypothesis, a series of substituted O-benzoylhydroxylamine analogues …
Number of citations: 21 pubs.acs.org
JK Kirsch, GA Gonzalez, MS Faculak… - The Journal of organic …, 2021 - ACS Publications
This article describes continued studies on Pd-catalyzed alkene diamination reactions between N-allylguanidines or ureas and O-benzoylhydroxylamine derivatives, which serve as N-…
Number of citations: 6 pubs.acs.org
SP Wathen, AW Czarnik - The Journal of Organic Chemistry, 1992 - ACS Publications
… O-benzoylhydroxylamine must take place through a re… , O-benzoylhydroxylamine reacts with both oxidation states of copper underthe conditions of this work. If O-benzoylhydroxylamine …
Number of citations: 14 pubs.acs.org
AFW Coulson, T Yonetani - Biochemistry, 1975 - ACS Publications
… hypochlorite, and the novel oxidizing agent O-benzoylhydroxylamine. If fragments of the … ed that the product formed from O-benzoylhydroxylamine would differ from that formed from …
Number of citations: 19 pubs.acs.org
EH White, J Reefer, RH Erickson… - The Journal of Organic …, 1984 - ACS Publications
… jV-Methyl-O-benzoylhydroxylamine (2a) was prepared by the method of Zinner;4 tert-butyl N-hydroxy-lV-methylcarbamate and benzoyl chloride in the presence of triethylamine yielded …
Number of citations: 15 pubs.acs.org
T Kaneko, K Kubo, T Sakurai - Tetrahedron letters, 1997 - Elsevier
… This paper reports the novel photorearrangement of N-(1-naphthoyl)-N-phenyl-O-benzoylhydroxylamine (1) in hexadecyltrimethylammonium chloride (HTAC) micelles containing …
Number of citations: 9 www.sciencedirect.com
SB Mohite, M Bera, V Kumar, R Karpoormath… - Topics in Current …, 2023 - Springer
… O-benzoylhydroxylamine as an oxidant as well as aminating reagent (Scheme 27). … (A) followed by the oxidative addition of radical precursor O-benzoylhydroxylamine (122) to Cu(I) to …
Number of citations: 4 link.springer.com

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